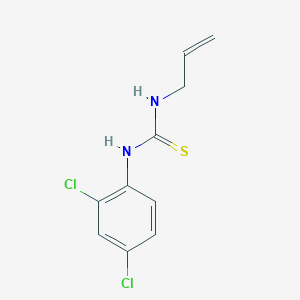
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a tert-butyl group, an ethoxyphenyl group, and a methoxybenzenesulfonamide moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Formation of the sulfonamide bond: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and high yields.
Automated purification systems: For efficient isolation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide.
Reduction: 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenamine.
Substitution: 3-tert-butyl-N-(2-substituted phenyl)-4-methoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide: Lacks the tert-butyl group.
3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide: Contains a hydroxyl group instead of an ethoxy group.
3-tert-butyl-N-(2-ethoxyphenyl)-benzenesulfonamide: Lacks the methoxy group.
Uniqueness
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is unique due to the combination of its tert-butyl, ethoxyphenyl, and methoxybenzenesulfonamide groups. This unique structure contributes to its specific chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C19H25NO4S |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H25NO4S/c1-6-24-18-10-8-7-9-16(18)20-25(21,22)14-11-12-17(23-5)15(13-14)19(2,3)4/h7-13,20H,6H2,1-5H3 |
Clave InChI |
VJXNYLHMJMQMCF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123802.png)
![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)

![Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B12123829.png)
![2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one](/img/structure/B12123849.png)
![2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-](/img/structure/B12123854.png)
![5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12123871.png)
